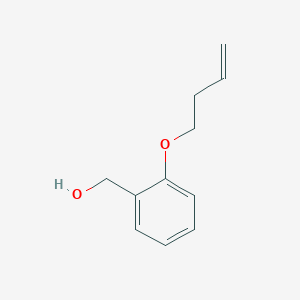

(2-(But-3-en-1-yloxy)phenyl)methanol

Description

Significance of Aryl Ether-Alkenol Scaffolds in Organic Synthesis

Aryl ether scaffolds are prevalent in a wide range of biologically active compounds and functional materials. The ether linkage, while generally stable, can influence the electronic properties of the aromatic ring and participate in various chemical transformations. labinsights.nlnumberanalytics.com The incorporation of an ether group can modify the physicochemical properties of a molecule, such as its solubility and lipophilicity, which is a crucial aspect of drug design. numberanalytics.comnumberanalytics.com Diaryl ethers, a related class, are recognized as a privileged scaffold in medicinal and agrochemical discovery, found in compounds with anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov

The alkenol portion of the scaffold introduces additional functionality. The terminal double bond can undergo a variety of addition reactions, and the hydroxyl group is a key site for transformations such as oxidation and esterification. asianpubs.org The presence of both an alkene and an alcohol allows for potential intramolecular reactions, leading to the formation of cyclic structures.

The combination of these functional groups in the aryl ether-alkenol scaffold makes it a valuable building block in organic synthesis, providing multiple handles for molecular elaboration and the construction of more complex architectures.

Research Context and Scope Pertaining to (2-(But-3-en-1-yloxy)phenyl)methanol

Given the lack of extensive dedicated research on this compound, its research context is largely inferred from the chemistry of its constituent parts. The molecule can be seen as a potential intermediate in the synthesis of more complex heterocyclic compounds through intramolecular cyclization reactions involving the alkene and the benzylic alcohol or its derivatives.

The ortho-substitution pattern is known to influence the conformation and reactivity of the benzyl (B1604629) alcohol moiety. rsc.orgrsc.org For instance, studies on other ortho-substituted benzyl alcohols have investigated how the substituent affects oxidation rates and conformational preferences. asianpubs.org The butenyloxy side chain in this compound could sterically and electronically influence reactions at the benzylic alcohol.

The research scope for this compound would likely involve its use as a synthon for creating novel molecular frameworks. Potential areas of investigation include its participation in cyclization reactions, its use in polymerization through the alkene functionality, and its role as a precursor for ligands in coordination chemistry.

Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| XlogP | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem and other chemical databases.

Spectroscopic Data Interpretation (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, a benzylic CH₂OH group, an O-CH₂ group, aliphatic CH₂ groups, and terminal alkene protons. |

| ¹³C NMR | Resonances for aromatic carbons, a benzylic carbon bearing an -OH group, an ether-linked carbon, aliphatic carbons, and alkene carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (alcohol), C-O stretching (ether and alcohol), C=C stretching (alkene), and aromatic C-H and C=C bonds. |

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2-but-3-enoxyphenyl)methanol |

InChI |

InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,12H,1,3,8-9H2 |

InChI Key |

IOHKZZPZDUAMFO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCOC1=CC=CC=C1CO |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 but 3 En 1 Yloxy Phenyl Methanol

Chemical Transformations Involving the Terminal Alkene Moiety

The terminal double bond in the but-3-en-1-yloxy group is susceptible to a variety of addition and rearrangement reactions typical of alkenes.

Olefin Metathesis Reactions and Macrocyclization Strategies

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org In the context of (2-(But-3-en-1-yloxy)phenyl)methanol, both intermolecular (cross-metathesis) and intramolecular (ring-closing metathesis) reactions are conceivable. Ring-closing metathesis (RCM) is a particularly relevant strategy, offering a pathway to cyclic ethers. For RCM to occur, a second alkene must be present in the molecule. This could be achieved through a prior reaction, for instance, by introducing another alkenyl group.

However, a more direct application of metathesis for this specific molecule would be in dimerization or in cross-metathesis with other olefins to introduce new functional groups. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts, which are known for their tolerance of various functional groups, including alcohols and ethers. harvard.edu The general mechanism involves the formation of a metallacyclobutane intermediate. wikipedia.org

Table 1: Representative Olefin Metathesis Reactions

| Reaction Type | Catalyst | Typical Conditions | Product Type |

|---|---|---|---|

| Cross-Metathesis | Grubbs' 2nd Gen. Catalyst | CH₂Cl₂, rt | Elongated or functionalized alkene |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. Hydroboration-oxidation is a classic example, which would lead to the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the butenyloxy chain, yielding a diol.

Hydrosilylation, the addition of a silicon-hydrogen bond across the alkene, can be catalyzed by various transition metals and would introduce a silyl group, which can then be further functionalized. Palladium-catalyzed intramolecular hydrofunctionalization reactions are also known, which could potentially lead to the formation of cyclic structures if a suitable nucleophile is present or generated in situ. rsc.org

Oxidative and Reductive Transformations of the Alkene Functionality

The terminal alkene can undergo various oxidative transformations. Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, would yield a diol. Oxidative cleavage, with ozone (O₃) followed by a reductive or oxidative workup, would break the double bond to form an aldehyde or a carboxylic acid, respectively.

A particularly interesting possibility is an oxidative cyclization, where the benzylic alcohol or another nucleophile within the molecule attacks the alkene, which is activated by an oxidizing agent. Such reactions can be catalyzed by palladium salts in the presence of an oxidant like molecular oxygen, leading to the formation of heterocyclic compounds. nih.gov

Reductive transformations, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), would saturate the double bond, converting the but-3-en-1-yloxy group to a butoxy group.

Reactivity of the Benzylic Alcohol Group

The benzylic alcohol moiety is a versatile functional group, prone to substitution, elimination, and oxidation reactions.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides), typically in the presence of an acid or base catalyst. researchgate.net This reaction would yield the corresponding benzyl (B1604629) ester.

Etherification, the conversion of the alcohol to an ether, can be achieved under various conditions. For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or acid-catalyzed condensation with another alcohol would produce a benzyl ether. researchgate.netnih.gov The choice of reagents and conditions is crucial to avoid side reactions involving the terminal alkene.

Table 2: Common Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine, rt | (2-(But-3-en-1-yloxy)phenyl)methyl acetate |

| Etherification | Benzyl Bromide | NaH, THF | Benzyl (2-(but-3-en-1-yloxy)phenyl)methyl ether |

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary benzylic alcohol can be oxidized to an aldehyde or further to a carboxylic acid. A variety of oxidizing agents can be employed, and the choice of reagent determines the oxidation state of the product. Mild oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will typically lead to the formation of the corresponding carboxylic acid.

Tandem reactions involving both the alcohol and the alkene are also possible. For instance, a tandem oxidation process could first convert the alcohol to an aldehyde or ester, which could then participate in a subsequent reaction with the alkene. nih.gov There are also tandem metathesis-oxidation procedures where the metathesis catalyst, after promoting the C-C bond formation, is converted into an oxidation catalyst. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions

The benzylic alcohol moiety in this compound is a primary site for nucleophilic substitution. However, the hydroxyl group (-OH) is inherently a poor leaving group. Consequently, activation of this group is a prerequisite for substitution to occur. unco.edulibretexts.org

A common activation strategy involves protonation of the hydroxyl group under strongly acidic conditions (e.g., with HBr or HCl), which converts it into a much better leaving group, water (H₂O). libretexts.org Once activated, the benzylic carbon can be attacked by a nucleophile. The reaction can proceed via two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution).

Sₙ1 Mechanism: This pathway involves the departure of the leaving group to form a resonance-stabilized benzylic carbocation as a reactive intermediate. This carbocation is further stabilized by the electron-donating nature of the ortho-alkoxy group. The planar carbocation is then attacked by a nucleophile from either face. libretexts.orgquora.com

Sₙ2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the carbon center and is sensitive to steric hindrance. ulethbridge.caaskthenerd.com

For primary benzylic substrates like this compound, both Sₙ1 and Sₙ2 pathways are plausible, and the predominant mechanism is dictated by the specific reaction conditions, such as the strength and concentration of the nucleophile, the solvent polarity, and the temperature. quora.com Alternative activation methods that avoid strongly acidic conditions include converting the alcohol into a sulfonate ester (e.g., a tosylate) or employing methodologies like the Mitsunobu reaction. unco.edu

Aromatic Ring Functionalization and Derivatization

The phenyl ring of this compound is adorned with two substituents: a but-3-en-1-yloxy group at C1 and a hydroxymethyl group at C2. The interplay of these groups dictates the reactivity and regioselectivity of aromatic functionalization reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and orientation of this substitution are governed by the electronic properties of the substituents already present on the ring. pressbooks.pub

The butenyloxy group (-O-R) is a powerful activating group and a strong ortho, para-director. This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. libretexts.orglibretexts.org This stabilization is most pronounced when the electrophile attacks the positions ortho or para to the alkoxy group. youtube.com

The hydroxymethyl group (-CH₂OH) is generally considered to be a weak deactivating group due to the inductive effect of the oxygen atom, but it still directs incoming electrophiles to the ortho and para positions.

In this compound, the potent activating and directing effect of the butenyloxy group is expected to dominate. The positions ortho and para to the butenyloxy group are C6 and C4, respectively. Therefore, electrophilic attack is predicted to occur preferentially at these sites. Steric hindrance from the adjacent hydroxymethyl group at C2 might slightly disfavor attack at the C6 position, potentially leading to a preference for substitution at the C4 position.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -O(CH₂)₃CH=CH₂ (Butenyloxy) | Alkoxy | Strongly Activating | ortho, para |

| -CH₂OH (Hydroxymethyl) | Hydroxymethyl | Weakly Deactivating | ortho, para |

This interactive table summarizes the expected influence of the substituents on the regioselectivity of EAS reactions.

C-H Activation and Late-Stage Functionalization Strategies

Modern synthetic chemistry increasingly utilizes C-H activation as a powerful tool for late-stage functionalization (LSF), enabling the direct modification of complex molecules without the need for pre-installed functional groups. scispace.comwikipedia.orgnih.gov For this compound, both the alcohol and ether functionalities can serve as directing groups to guide transition-metal catalysts to specific C-H bonds on the aromatic ring.

Transition-metal catalysis, often employing palladium, rhodium, or ruthenium, can achieve regioselective functionalization. rsc.org The oxygen atom of the benzylic alcohol or the ether can coordinate to the metal center, positioning the catalyst to activate a nearby C-H bond, typically at the ortho position. acs.org This can lead to the formation of a metallacycle intermediate, which can then react with a coupling partner to introduce a new substituent. nih.govmdpi.com While ortho-C-H functionalization is common, more advanced strategies, such as those using a transient mediator, have been developed for achieving functionalization at the meta position relative to a directing group. nih.gov These methods provide a versatile and efficient means to generate a library of derivatives from a common precursor, which is a cornerstone of modern drug discovery. semanticscholar.org

Mechanistic Insights into Key Reactions of this compound

Understanding the reaction mechanisms, including the transient states and intermediates involved, is crucial for controlling and optimizing chemical transformations.

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate, and its structure and stability determine the reaction rate.

For Sₙ2 reactions at the benzylic carbon, the transition state features a trigonal bipyramidal geometry. The central carbon is partially bonded to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comaskthenerd.com The energy of this state is sensitive to steric crowding around the reaction center.

For Sₙ1 reactions , the rate-determining step is the formation of the carbocation. The transition state leading to this intermediate is highly polarized, resembling the structure of the carbocation itself. askthenerd.com Factors that stabilize the carbocation, such as resonance and inductive effects, will lower the energy of this transition state.

For electrophilic aromatic substitution , the key transition state leads to the formation of the arenium ion intermediate. This step involves the disruption of the ring's aromaticity and is therefore the rate-determining step. uci.edu The relative energies of the transition states for ortho, meta, and para attack determine the product distribution. Electron-donating groups like the butenyloxy substituent lower the activation energy, especially for the pathways leading to ortho and para products. youtube.com

Role of Reactive Intermediates

Reactive intermediates are transient species formed during a reaction that are consumed in subsequent steps to form the final products.

Benzylic Carbocation: This is the hallmark intermediate of the Sₙ1 mechanism for this molecule. The positive charge on the benzylic carbon is delocalized into the phenyl ring through resonance. The presence of the electron-donating ortho-butenyloxy group provides additional stabilization to this intermediate, making the Sₙ1 pathway more accessible than for an unsubstituted benzyl alcohol.

Arenium Ion (σ-complex): In electrophilic aromatic substitution, the electrophile's attack on the benzene ring generates an arenium ion. wikipedia.orgchemistnotes.com This cyclohexadienyl cation is resonance-stabilized, with the positive charge distributed across three carbon atoms. byjus.com The stability of this intermediate is significantly enhanced by electron-donating substituents like the butenyloxy group, which accelerates the reaction. libretexts.org

Organometallic Intermediates: C-H activation reactions proceed through a series of organometallic intermediates. A common pathway involves the formation of a palladacycle, a cyclic compound containing a carbon-palladium bond. acs.orgnih.gov In reactions involving benzyl alcohols, (η³-benzyl)palladium species have also been proposed as key reactive intermediates that facilitate C-H activation and subsequent bond formation. mdpi.comresearchgate.net

Table 2: Key Reactive Intermediates and Associated Reactions

| Reactive Intermediate | Associated Reaction Type | Key Stabilizing Features |

|---|---|---|

| Benzylic Carbocation | Sₙ1 Nucleophilic Substitution | Resonance with phenyl ring; electron donation from ortho-alkoxy group |

| Arenium Ion (σ-complex) | Electrophilic Aromatic Substitution | Resonance delocalization of positive charge; electron donation from substituents |

| Organometallic Complex | C-H Activation | Coordination to directing group (e.g., oxygen); formation of metallacycles |

This interactive table outlines the primary reactive intermediates discussed for this compound.

Advanced Spectroscopic and Structural Characterization of 2 but 3 En 1 Yloxy Phenyl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within the (2-(But-3-en-1-yloxy)phenyl)methanol framework can be established.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The predicted spectral data for this compound reveals distinct signals corresponding to the aromatic, benzylic, hydroxyl, and butenyloxy moieties.

The four protons on the substituted benzene (B151609) ring are expected to appear as a complex series of multiplets in the aromatic region (approximately 6.80-7.40 ppm). The benzylic protons of the methanol (B129727) group (-CH₂OH) are anticipated to produce a singlet around 4.70 ppm. The chemical shift of the hydroxyl (-OH) proton is variable and typically appears as a broad singlet.

The protons of the but-3-en-1-yloxy side chain exhibit characteristic signals. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would likely resonate as a triplet around 4.05 ppm. The adjacent methylene protons (-CH₂-CH=) are predicted to appear further upfield as a quartet near 2.50 ppm. The terminal vinyl group gives rise to three distinct signals: a complex multiplet for the internal vinyl proton (-CH=CH₂) around 5.90 ppm, and two separate signals for the terminal vinyl protons (=CH₂) between 5.05 and 5.15 ppm, showing characteristic cis and trans coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40 - 6.80 | m | 4H | Ar-H |

| 5.90 | m | 1H | -CH₂-CH =CH₂ |

| 5.15 - 5.05 | m | 2H | -CH=CH₂ |

| 4.70 | s | 2H | -CH₂ OH |

| 4.05 | t | 2H | -O-CH₂ - |

| 2.50 | q | 2H | -CH₂ -CH=CH₂ |

Note: Predicted data based on analogous structures. s=singlet, t=triplet, q=quartet, m=multiplet, br s=broad singlet.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton NMR, the ¹³C NMR spectrum identifies all non-equivalent carbon atoms in the molecule. For this compound, eleven distinct carbon signals are expected.

The six aromatic carbons are predicted to resonate in the 110-160 ppm range. The carbon atom bearing the butenyloxy group (C-O) is the most deshielded, appearing around 157.0 ppm, while the carbon attached to the methanol group (C-CH₂OH) is expected near 129.5 ppm. The four aromatic C-H carbons would produce signals between 115 and 130 ppm.

In the aliphatic region, the benzylic carbon (-CH₂OH) is anticipated at approximately 61.0 ppm. The carbons of the side chain include the ether-linked methylene (-O-CH₂) at around 67.5 ppm, the adjacent methylene (-CH₂-CH=) at about 34.0 ppm, the internal vinyl carbon (-CH=) at 135.0 ppm, and the terminal vinyl carbon (=CH₂) at 117.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 157.0 | Ar-C -O |

| 135.0 | -C H=CH₂ |

| 129.5 | Ar-C -CH₂OH |

| 128.8 | Ar-C H |

| 127.5 | Ar-C H |

| 121.0 | Ar-C H |

| 117.0 | -CH=C H₂ |

| 115.2 | Ar-C H |

| 67.5 | -O-C H₂- |

| 61.0 | -C H₂OH |

Note: Predicted data based on analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. Key expected correlations include those between adjacent protons in the butenyloxy chain: the -O-CH₂- protons (δ ~4.05 ppm) would show a cross-peak with the -CH₂-CH= protons (δ ~2.50 ppm). These, in turn, would correlate with the vinyl proton -CH= (δ ~5.90 ppm), which would also show correlations to the terminal =CH₂ protons (δ ~5.10 ppm). Correlations between the neighboring aromatic protons would also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. For instance, the proton signal at ~4.70 ppm would correlate with the carbon signal at ~61.0 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) ¹H-¹³C couplings, which are vital for connecting different structural fragments. Crucial correlations would include:

The benzylic protons (-CH₂OH, δ ~4.70 ppm) showing a correlation to the aromatic quaternary carbon C-CH₂OH (δ ~129.5 ppm) and the adjacent aromatic C-H carbon.

The ether methylene protons (-O-CH₂-, δ ~4.05 ppm) correlating to the aromatic quaternary carbon C-O (δ ~157.0 ppm), confirming the ether linkage to the phenyl ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₁H₁₄O₂. The exact mass calculated for the protonated molecule [M+H]⁺ is compared with the experimentally measured value to confirm the composition.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

|---|

The extremely small difference between the calculated and found mass confirms the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways are expected:

Formation of a Benzylic Cation: A primary and highly favorable fragmentation pathway involves the cleavage of the C-O ether bond, leading to the loss of the butenyloxy radical. This would generate a stable hydroxybenzyl cation at m/z 107.

Loss of Water: The benzyl (B1604629) alcohol moiety can easily lose a molecule of water (18 Da) from the molecular ion, especially under certain ionization conditions, resulting in a fragment ion at m/z 160.

Side-Chain Fragmentation: Cleavage within the butenyloxy side chain can also occur. For example, the loss of an allyl radical (•C₃H₅, 41 Da) after rearrangement could lead to a fragment. A prominent peak corresponding to the butenyl cation (C₄H₇⁺) at m/z 55 is also a plausible outcome of the fragmentation process.

The analysis of these key fragments allows for the confident structural confirmation of the this compound molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the functional groups present and the nature of their chemical bonds. By analyzing the absorption or scattering of radiation corresponding to molecular vibrational frequencies, insights into molecular structure and intermolecular interactions can be obtained. For derivatives of this compound, Infrared (IR) and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational profile.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum generated is characteristic of the molecule's structure. For this compound, the IR spectrum is expected to display a series of absorption bands corresponding to its distinct functional groups: the hydroxyl (O-H), the aromatic ring (phenyl), the ether linkage (C-O-C), the terminal alkene (C=C), and aliphatic C-H bonds.

The most prominent feature is anticipated to be a broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group, broadened by intermolecular hydrogen bonding. kcvs.ca The C-H stretching vibrations will appear in two distinct regions: aromatic and vinylic (=C-H) stretches are expected just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹, while aliphatic (CH₂) C-H stretches will absorb just below 3000 cm⁻¹, in the 3000-2840 cm⁻¹ range. kcvs.caorgchemboulder.com

Vibrations associated with the carbon-carbon double bonds will also be evident. The C=C stretch of the terminal butenyl group is predicted to show a moderate band around 1640 cm⁻¹. orgchemboulder.com The aromatic ring will exhibit characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. nist.gov

The spectrum will also contain key bands in the fingerprint region (below 1500 cm⁻¹). Strong absorptions corresponding to the C-O stretching vibrations are expected. The C-O stretch of the primary alcohol is typically found around 1050-1020 cm⁻¹, while the aryl-alkyl ether C-O stretch will produce a strong band likely near 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). kcvs.cafiveable.me

Finally, characteristic out-of-plane (OOP) C-H bending vibrations provide structural information about the substitution patterns. The 1,2-disubstituted (ortho) benzene ring is expected to show a strong absorption band in the 770-735 cm⁻¹ range. nist.gov The terminal alkene group (R-CH=CH₂) will give rise to two distinct, strong OOP bending bands, one near 990 cm⁻¹ and another near 910 cm⁻¹. spectroscopyonline.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | O-H Stretch (H-bonded) | 3400 - 3300 | Strong, Broad |

| Aromatic/Vinylic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂) | C-H Stretch | 3000 - 2840 | Medium |

| Alkene (C=C) | C=C Stretch | ~1640 | Medium |

| Aromatic (C=C) | C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| Ether (Aryl-O-Alkyl) | C-O Asymmetric Stretch | ~1250 | Strong |

| Alcohol (C-O) | C-O Stretch | ~1050 - 1020 | Strong |

| Alkene (=CH₂) | C-H Out-of-Plane Bend | ~990 and ~910 | Strong |

| Aromatic (ortho) | C-H Out-of-Plane Bend | 770 - 735 | Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. libretexts.org While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. This selection rule means that symmetric, nonpolar bonds, which are often weak in IR spectra, can produce strong signals in Raman spectra.

For this compound, the most intense Raman bands are expected to arise from the aromatic ring and the C=C double bond. The symmetric "ring breathing" vibration of the benzene ring, typically near 1000 cm⁻¹, is expected to be a particularly sharp and intense feature. aip.org Other aromatic ring modes, including the C=C stretches between 1610 cm⁻¹ and 1580 cm⁻¹, will also be prominent. acs.org

The C=C stretching vibration of the terminal butenyl group, expected around 1640 cm⁻¹, will be strongly Raman active due to the high polarizability of the π-bond. acs.org C-H stretching vibrations for aromatic, vinylic, and aliphatic groups will also be observed in the 3100-2800 cm⁻¹ region. In contrast to IR, the O-H and C-O stretching vibrations are generally weaker in Raman spectra.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Vinylic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂) | C-H Stretch | 3000 - 2800 | Strong |

| Alkene (C=C) | C=C Stretch | ~1640 | Strong |

| Aromatic (C=C) | C=C Ring Stretch | ~1605, ~1585 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Very Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD)

To perform SC-XRD analysis on a derivative of this compound, a high-quality single crystal must first be grown. libretexts.org If successful, the diffraction experiment would yield the exact molecular structure. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements for all bonds, confirming the geometry of the phenyl ring, the butenyloxy side chain, and the hydroxymethyl group.

Conformation: The dihedral angles defining the orientation of the butenyloxy chain relative to the phenyl ring and the conformation of the flexible butenyl group would be elucidated. The relative orientation of the hydroxymethyl group would also be determined.

Stereochemistry: Although the parent molecule is achiral, SC-XRD can confirm the stereochemistry of any chiral derivatives.

For example, studies on related benzyl ether structures have revealed twisted conformations between the aromatic rings, a feature that would be precisely quantified for this molecule. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, several key interactions would be anticipated to direct the crystal packing:

Hydrogen Bonding: The most significant intermolecular force would be hydrogen bonding involving the hydroxyl group of the methanol substituent. It is highly probable that O-H···O hydrogen bonds would form, linking adjacent molecules into chains or dimeric motifs.

Analysis of these interactions provides critical understanding of the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The technique is particularly useful for identifying and characterizing chromophores, which are typically conjugated π-systems. In this compound, the chromophore is the substituted benzene ring.

The UV spectrum of benzene is characterized by two primary absorption bands (π→π*) around 184 nm and 204 nm, and a much weaker, "forbidden" secondary band with fine structure around 256 nm. quimicaorganica.org The attachment of substituents to the benzene ring alters the energy of the molecular orbitals, typically causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). up.ac.za

In this compound, the ring is substituted with an alkoxy group (-OCH₂R) and a hydroxymethyl group (-CH₂OH). Both are considered auxochromes with electron-donating character due to the lone pairs on the oxygen atoms. These substituents are expected to cause a bathochromic shift of the primary and secondary benzene bands. The secondary band, often referred to as the B-band, is particularly sensitive to substitution and is expected to shift into the 260-280 nm range, likely losing its fine vibrational structure. hnue.edu.vn The more intense primary band (E-band) would also shift to a longer wavelength, likely appearing above 210 nm.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Band | Electronic Transition | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| E-Band (Primary) | π → π | ~210 - 220 | High |

| B-Band (Secondary) | π → π (Forbidden) | ~265 - 275 | Low to Medium |

Theoretical and Computational Investigations of 2 but 3 En 1 Yloxy Phenyl Methanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure and electronic properties of chemical compounds. These computational methods have become indispensable in modern chemistry for predicting molecular behavior and characteristics. For the compound (2-(But-3-en-1-yloxy)phenyl)methanol, DFT calculations would typically be performed using a basis set such as B3LYP/6-311++G(d,p) to ensure a high level of accuracy in the computed parameters. Such studies, while not found to be published for this specific molecule, would elucidate its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is also crucial, as the flexible butenyloxy side chain can rotate around its single bonds, leading to various conformers. By calculating the energy of these different spatial arrangements, researchers can identify the most stable conformer(s) and understand the molecule's preferred shape, which is critical for its reactivity and interactions.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.tr This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. dergipark.org.trresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For this compound, the distribution and energies of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy suggests a better electron acceptor. |

| ΔE (Gap) | Energy difference between HOMO and LUMO | Characterizes molecular chemical stability and reactivity. A larger gap indicates higher stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The map displays different colors on the electron density surface to represent the electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atoms of the ether and alcohol groups.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These would be expected near the hydrogen atoms, particularly the hydroxyl proton.

Green Regions: Represent neutral or zero potential areas.

The MEP map provides a clear picture of the molecule's size, shape, and the locations of positive and negative charge, which are crucial for understanding its intermolecular interactions. researchgate.net

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. researchgate.net

| Interaction Type | Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Significance |

| Intramolecular Hyperconjugation | Filled bonding or lone pair orbitals | Unfilled anti-bonding orbitals | Calculated Value | Stabilizes the molecule through electron delocalization. |

| Charge Transfer | Lone pair orbitals (e.g., on Oxygen) | Anti-bonding orbitals (e.g., π* of the phenyl ring) | Calculated Value | Indicates delocalization of electron density and potential resonance effects. |

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Computational NMR Chemical Shift Prediction (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net By performing GIAO calculations, typically using DFT, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule.

For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted values are then often correlated with experimental data to confirm the molecular structure. Plotting the theoretical chemical shifts against the experimental values should yield a linear relationship with a high correlation coefficient (R²), indicating a good agreement between the calculated and actual structures. epstem.net This process is invaluable for structural elucidation and verification.

| Atom Number | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 | - | (Predicted Value) | - | (Predicted Value) |

| H1 | - | (Predicted Value) | - | - |

| C2 | - | (Predicted Value) | - | (Predicted Value) |

| H2 | - | (Predicted Value) | - | - |

| (...and so on for all unique atoms) |

Due to the lack of specific scientific literature and computational studies on the chemical compound "this compound" within the provided search results, a detailed and scientifically accurate article focusing on the requested theoretical and computational investigations cannot be generated. The search did not yield any data on vibrational frequencies, spectra simulations, intermolecular interactions, supramolecular assembly, Hirshfeld surface analysis, or quantitative analysis of noncovalent interactions for this specific molecule.

General principles of the requested analytical techniques, such as Hirshfeld surface analysis, are available in the literature for other compounds. nih.govresearchgate.netresearchgate.net However, applying these general principles to "this compound" without specific computational results would not be a factual representation.

Therefore, this article cannot be completed at this time. Further computational research on "this compound" is required before a comprehensive report on its theoretical and computational investigations can be compiled.

Chemical Applications and Functional Material Design Utilizing 2 but 3 En 1 Yloxy Phenyl Methanol

Role as a Building Block in Complex Molecular Architectures

The dual functionality of (2-(But-3-en-1-yloxy)phenyl)methanol makes it an attractive precursor for the synthesis of elaborate molecular architectures. The terminal alkene provides a handle for olefin metathesis and other addition reactions, while the hydroxymethyl group can be readily converted into a variety of other functional groups or used for condensation and etherification reactions.

Synthesis of Macrocycles and Cage Compounds

The presence of the butenyloxy side chain in this compound opens up the potential for its use in ring-closing metathesis (RCM) to form macrocyclic structures. By introducing a second alkene functionality into the molecule, for instance, through esterification of the hydroxymethyl group with an acrylic acid derivative, a diene suitable for RCM can be generated. The subsequent intramolecular cyclization, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, would yield a macrocyclic ether containing a benzene (B151609) ring as part of its structure. The size of the resulting macrocycle can be tailored by the length of the linker connecting the two alkene moieties.

Furthermore, the principles of self-assembly and dynamic covalent chemistry could be employed to construct more complex, three-dimensional structures like cage compounds. For instance, the hydroxymethyl group could be oxidized to an aldehyde, which can then participate in reversible imine bond formation with polyamine linkers. If the linkers also contain olefinic groups, a subsequent ring-closing metathesis step could be envisioned to permanently fix the cage structure, a strategy known as covalent capture. While not yet demonstrated for this specific molecule, the synthesis of molecular cages through the combination of reversible bond formation and irreversible reactions is a growing field of research.

Precursor for Advanced Organic Materials

The potential for this compound to act as a monomer for polymerization reactions makes it a candidate for the development of advanced organic materials. The terminal alkene can undergo polymerization through various mechanisms, including radical, cationic, or ring-opening metathesis polymerization (ROMP). The resulting polymer would feature a poly(but-3-en-1-yloxy) backbone with pendant phenylmethanol groups.

These pendant groups offer a platform for post-polymerization modification, allowing for the tuning of the material's properties. For example, the hydroxyl groups could be esterified to introduce different functionalities, or they could participate in cross-linking reactions to form robust polymer networks. Such materials could find applications in areas like coatings, resins, or as functional supports for catalysts or reagents. The specific properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, would be dependent on the polymerization method and any subsequent modifications.

Development of Chemical Probes and Ligands for Mechanistic Studies

The functional groups within this compound also lend themselves to the design and synthesis of specialized chemical tools for studying biological and chemical systems.

Integration into Bioorthogonal Chemistry Tags (e.g., Click Chemistry)

The terminal alkene in this compound can be utilized in certain bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. One such reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene. While the butenyl group itself is not a strained alkene, it can be a precursor to one. More directly, terminal alkenes can participate in other bioorthogonal reactions such as the thiol-ene reaction, which involves the radical-mediated addition of a thiol to an alkene.

To transform this compound into a "clickable" tag, the hydroxymethyl group could be used to attach it to a molecule of interest (e.g., a drug, a metabolite, or a biomolecule). The resulting conjugate, now bearing a terminal alkene, could then be reacted with a probe molecule containing a complementary functional group (e.g., a thiol) under bioorthogonal conditions. This would allow for the visualization or isolation of the target molecule and its interaction partners in a biological context.

Photoaffinity Labeling Reagents

Photoaffinity labeling is a powerful technique used to identify the binding partners of a molecule of interest within a complex biological sample. This method relies on a probe that contains a photoactivatable group, which upon irradiation with light, forms a highly reactive species that covalently binds to nearby molecules.

While the butenyl group itself is not a traditional photoactivatable group, the this compound scaffold could be modified to incorporate one. For instance, a diazirine or an aryl azide (B81097) group could be introduced onto the phenyl ring. The terminal alkene could then serve as a secondary reactive handle or as a point of attachment for a reporter tag (e.g., a fluorophore or a biotin) via click chemistry after the photo-crosslinking event. The hydroxymethyl group would be used to link the photoaffinity probe to the targeting molecule. The design of such a probe would require careful consideration of the spatial arrangement of the different functional groups to ensure efficient photo-crosslinking and subsequent detection.

Conclusion and Future Directions in 2 but 3 En 1 Yloxy Phenyl Methanol Research

Summary of Current Research Landscape

The current research landscape for (2-(But-3-en-1-yloxy)phenyl)methanol is sparse. It is primarily listed in the catalogs of chemical suppliers, which provide basic data such as its molecular formula (C₁₁H₁₄O₂), CAS number (121089-46-1), and molecular weight. However, in-depth studies detailing its synthesis, characterization, and reactivity are conspicuously absent from the public domain.

Research on structurally related compounds, particularly those containing ortho-alkenyl or ortho-alkynyl phenyl ether motifs, offers some inferential insights. For instance, palladium-catalyzed reactions are a common theme in the study of such compounds, often leading to the formation of heterocyclic systems like chromanes. These intramolecular cyclization reactions are a cornerstone of modern synthetic organic chemistry, suggesting a potential avenue for future investigation of this compound.

Unexplored Reactivity and Synthetic Challenges

Given the lack of dedicated research, the reactivity of this compound remains largely unexplored. The molecule possesses several key functional groups that could be targets for a variety of chemical transformations:

The Terminal Alkene: The but-3-en-1-yl moiety's double bond is a prime site for reactions such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. Furthermore, it is a potential handle for palladium-catalyzed cross-coupling and cyclization reactions.

The Ether Linkage: The stability of the ether bond could be tested under various acidic or basic conditions.

The Hydroxymethyl Group: The primary alcohol is amenable to oxidation to an aldehyde or carboxylic acid, as well as esterification and etherification.

A significant synthetic challenge is the selective transformation of one functional group in the presence of others. For example, achieving a reaction at the double bond without affecting the benzylic alcohol, or vice versa, would require careful selection of reagents and reaction conditions.

The synthesis of the compound itself, likely proceeding via the O-alkylation of salicylaldehyde (B1680747) with a 4-halobut-1-ene followed by reduction of the aldehyde, presents its own set of optimization challenges to achieve high yields and purity.

Potential for New Material Discovery and Methodological Advancements

The bifunctional nature of this compound makes it an intriguing candidate for the development of new materials and synthetic methodologies.

Potential Applications in Polymer Science: The presence of a polymerizable alkene and a reactive alcohol group could allow this molecule to serve as a monomer or a functional comonomer in the synthesis of novel polymers. The resulting materials could possess unique properties conferred by the aromatic ring and the flexible ether linkage.

Scaffold for Heterocyclic Synthesis: As alluded to earlier, the molecule is a prime candidate for intramolecular cyclization reactions to form chromane (B1220400) or other heterocyclic derivatives. The development of new catalytic systems to efficiently effect these transformations would be a significant methodological advancement. The resulting heterocyclic scaffolds are prevalent in biologically active molecules and functional materials.

Probing Reaction Mechanisms: Due to its relatively simple and well-defined structure, this compound could serve as a model substrate for studying the mechanisms of various organic reactions, particularly those involving catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-(But-3-en-1-yloxy)phenyl)methanol, and how is purity validated?

- Methodology : The compound can be synthesized via nucleophilic substitution between 2-hydroxybenzyl alcohol and 3-buten-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient).

- Purity Validation : Analytical techniques include HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Key NMR signals: δ ~4.5 ppm (OCH₂CH₂CH=CH₂), δ ~6.8–7.4 ppm (aromatic protons), and δ ~4.6 ppm (CH₂OH) .

Q. How is the crystal structure of this compound determined experimentally?

- Crystal growth via slow evaporation (solvent: ethanol/water).

- Data collection at 100 K; space group identification (e.g., P2₁/c).

- Hydrogen-bonding parameters refined using SHELXL restraints .

- Example Data :

| Parameter | Value |

|---|---|

| C-O bond length | 1.42 Å |

| O-H···O angle | 165° |

| R-factor | <0.05 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : O-H stretch (~3300 cm⁻¹), C=C stretch (~1640 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃): δ 5.6–5.8 ppm (CH₂CH=CH₂), δ 4.6 ppm (CH₂OH). ¹³C NMR: δ 70.5 (CH₂OH), δ 115–160 (aromatic carbons) .

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen-bonding motifs in this compound crystals?

- Methodology : Use Mercury CSD 3.0 to generate hydrogen-bond graphs. Assign motifs (e.g., R₂²(8) for dimeric O-H···O interactions). Compare to Etter’s rules for predictability .

- Case Study : In a related phenylmethanol derivative, O-H···O and C-H···π interactions form a 3D network, stabilizing the lattice .

Q. What computational approaches predict the reactivity of the butenyloxy group in electrophilic additions?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level to calculate frontier orbitals. The butenyloxy group’s HOMO (-6.2 eV) suggests susceptibility to electrophilic attack at the double bond .

- Example : Predicted regioselectivity for Diels-Alder reactions (endo rule) with dienophiles like maleic anhydride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.